molecular formula C24H17Cl2N3O4 B2995541 Ethyl 4-[4-[2-chloro-4-(4-chlorophenoxy)benzoyl]triazol-1-yl]benzoate CAS No. 478248-76-9

Ethyl 4-[4-[2-chloro-4-(4-chlorophenoxy)benzoyl]triazol-1-yl]benzoate

Cat. No. B2995541
CAS RN: 478248-76-9
M. Wt: 482.32
InChI Key: FVHVMPKTLOQLMM-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-[4-[2-chloro-4-(4-chlorophenoxy)benzoyl]triazol-1-yl]benzoate are not explicitly provided in the search results .

Scientific Research Applications

Synthesis and Biological Activity

  • Antiplatelet Activity : A study explored the synthesis and evaluation of derivatives of Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) for selective anti-PAR4 (protease-activated receptor 4) activity, identifying important functional groups contributing to anti-PAR4 activity. This research provides a foundation for the development of novel antiplatelet drug candidates, with derivatives showing potent inhibitory effects on PAR4-mediated platelet aggregation, ATP release, and P-selectin expression (Hua-Sin Chen et al., 2008).

  • Polymerization Catalysts : Zirconium complexes containing fully deprotonated 2-(2H-benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-pentylphenol were used as catalysts for the polymerization of ethylene, producing polyethylene with bimodal or multimodal molecular weight distribution. This application highlights the potential of these complexes in the polymer industry for creating materials with specific properties (Junseong Lee & Youngjo Kim, 2012).

  • Intermolecular Interactions : A study on the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, including Ethyl 2-(4-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate, demonstrated self-assembled dimers in solid state through symmetrically equivalent O⋯π-hole tetrel bonding interactions. This research provides insights into the nucleophilic/electrophilic nature of groups affected by substituents, influencing the interaction energy of the C⋯O tetrel bond (Muhammad Naeem Ahmed et al., 2020).

Material Science and Chemistry

  • Liquid Crystalline Polysiloxanes : The synthesis of monomers containing a fluorinated chain and a central mesogenic moiety for the production of polysiloxanes exhibited high smectogen properties. This research suggests applications in creating materials with specific optical properties, where transition temperatures and mesophase behavior are influenced by the length of the fluorinated moiety and the nature of the mesogenic core (F. Bracon et al., 2000).

Safety and Hazards

The safety and hazards associated with Ethyl 4-[4-[2-chloro-4-(4-chlorophenoxy)benzoyl]triazol-1-yl]benzoate are not explicitly mentioned in the search results .

Future Directions

The future directions for the research and application of Ethyl 4-[4-[2-chloro-4-(4-chlorophenoxy)benzoyl]triazol-1-yl]benzoate are not explicitly mentioned in the search results .

properties

IUPAC Name

ethyl 4-[4-[2-chloro-4-(4-chlorophenoxy)benzoyl]triazol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl2N3O4/c1-2-32-24(31)15-3-7-17(8-4-15)29-14-22(27-28-29)23(30)20-12-11-19(13-21(20)26)33-18-9-5-16(25)6-10-18/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHVMPKTLOQLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=C(N=N2)C(=O)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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